molecular formula C10H12N2O2 B8447202 3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8447202
M. Wt: 192.21 g/mol
InChI Key: OTVSEAHLIUCIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are a significant class of natural products with various biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline typically involves the nitration of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12N2O2/c1-7-4-8-2-3-10(12(13)14)5-9(8)6-11-7/h2-3,5,7,11H,4,6H2,1H3

InChI Key

OTVSEAHLIUCIKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.